molecular formula C14H21N B13273253 N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine

N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine

Cat. No.: B13273253
M. Wt: 203.32 g/mol
InChI Key: LHWQDVCVZKOCLV-UHFFFAOYSA-N
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Description

N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine is a cyclopropane-containing amine derivative featuring a 4-isopropylphenyl ethyl group. The cyclopropane ring introduces significant ring strain, which can enhance reactivity and influence molecular interactions in biological or catalytic systems .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[1-(4-propan-2-ylphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C14H21N/c1-10(2)12-4-6-13(7-5-12)11(3)15-14-8-9-14/h4-7,10-11,14-15H,8-9H2,1-3H3

InChI Key

LHWQDVCVZKOCLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC2CC2

Origin of Product

United States

Preparation Methods

Direct Cyclopropanation via Carbenoid Reagents

One of the most common approaches involves the use of diazocompounds, such as diazomethane derivatives or Simmons–Smith reagents, to cyclopropanate aromatic olefins or alkenes derived from phenyl precursors.

Reaction Scheme:

  • Starting with 4-(Propan-2-YL)phenyl derivatives, the olefinic intermediates are generated via Friedel–Crafts alkylation or side-chain functionalization.
  • These olefins are then subjected to cyclopropanation using reagents like diiodomethane with zinc-copper couples or diazomethane under controlled conditions.

Example:

Ar–CH=CH2 + CH2I2 + ZnCu → Ar–CH–CH2 (cyclopropane ring)

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Catalyst: Zinc-copper couple or rhodium-based catalysts for stereoselectivity

This method yields cyclopropane derivatives with high regio- and stereoselectivity, especially when chiral catalysts are employed.

Cyclopropanation via Carbene Transfer Catalysis

Transition-metal catalyzed carbene transfer reactions, especially using rhodium or copper catalysts, are highly efficient for cyclopropanation of aromatic olefins.

Reagents:

  • Diazo compounds (e.g., ethyl diazoacetate)
  • Metal catalysts (e.g., Rh(II) complexes)

Reaction:

Ar–CH=CH2 + R2C=N2 (diazo compound) + Rh catalyst → Ar–cyclopropane derivative

Functionalization of the Cyclopropane Ring

Conversion to Cyclopropanecarboxylic Acid Derivatives

Following cyclopropanation, oxidation or hydrolysis steps convert the cyclopropane to corresponding acids or esters, which serve as intermediates for amino group introduction.

Method:

  • Hydrolysis of ester intermediates with sodium hydroxide in methanol or ethanol.
  • Acidification with hydrochloric acid to obtain free acids.

Formation of Cyclopropanecarbonyl Chlorides

Conversion of acids to acyl chlorides using thionyl chloride in toluene facilitates subsequent nucleophilic substitution reactions.

Reaction:

R–COOH + SOCl2 → R–COCl + SO2 + HCl

Introduction of the Amino Group

Azide Pathway

The acyl chlorides are reacted with sodium azide in toluene to form cyclopropanecarbonyl azides, which upon thermal decomposition or reduction yield cyclopropanamine derivatives.

Reaction:

R–COCl + NaN3 → R–CON3

Reductive Amination

Alternatively, the acid or ester intermediates can undergo reductive amination with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride, producing the target amine directly.

Stereochemical Considerations

The stereochemistry of the cyclopropane ring and the amino substituents is critical for biological activity. Chiral catalysts or chiral auxiliaries, such as oxazaborolidines, are employed to achieve enantioselectivity, as demonstrated in related syntheses of cyclopropanamine derivatives.

Example:

  • Use of chiral oxazaborolidine catalysts during ketone reduction steps to favor the formation of specific stereoisomers.

Representative Synthetic Route Summary

Step Reaction Reagents & Conditions Purpose
1 Friedel–Crafts alkylation Propan-2-yl chloride, AlCl3 Introduce propan-2-yl group onto phenyl ring
2 Olefin formation Dehydrohalogenation Generate olefinic precursor for cyclopropanation
3 Cyclopropanation Diethyl diazomalonate + Rh catalyst Form cyclopropane ring with high stereocontrol
4 Hydrolysis NaOH in methanol Convert esters to acids
5 Conversion to acyl chloride Thionyl chloride Activate for nucleophilic substitution
6 Azide formation NaN3 Introduce azide group
7 Reduction to amine Hydrogenation or Staudinger reduction Yield final cyclopropanamine derivative

Notes on Industrial and Laboratory Synthesis

  • Safety: Use of diazocompounds and azides requires strict safety protocols due to their explosive nature.
  • Yield Optimization: Employing chiral catalysts and optimizing temperature and solvent conditions enhances stereoselectivity and yield.
  • Environmental Considerations: Use of greener solvents and minimizing toxic reagents are ongoing research focuses.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine C₁₄H₂₁N 203.33 4-isopropylphenyl Bulky aromatic group; potential steric hindrance
N-[1-(2-Chloro-4-fluorophenyl)ethyl]cyclopropanamine C₁₁H₁₃ClFN 213.68 2-Cl, 4-F Halogen substituents enhance polarity and binding affinity
N-(4-bromobenzyl)-N-cyclopropylamine C₁₀H₁₂BrN 226.12 4-Br Bromine increases molecular weight and potential cross-coupling reactivity
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₄H₁₇N₃O₂ 271.31 Hydroxyimino, methoxy Carboxamide group enables hydrogen bonding; methoxy enhances solubility

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The isopropyl group in the target compound is electron-donating, which may stabilize the aromatic ring and reduce electrophilic substitution reactivity compared to halogenated analogs .
  • Pharmacological Potential: Analogs like Alfentanil (), which shares a cyclopropanamine-like substructure, highlight the relevance of such compounds in opioid receptor targeting. However, the target compound’s bulky isopropyl group may limit blood-brain barrier penetration compared to smaller halogenated derivatives .

Physicochemical Properties

  • Stability : The cyclopropane ring’s strain makes it prone to ring-opening reactions, but bulky substituents (e.g., isopropyl) may sterically protect the ring .
  • Solubility : Halogenated analogs (e.g., Cl, F) exhibit higher polarity, increasing aqueous solubility compared to the hydrophobic isopropyl group in the target compound .

Biological Activity

N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine, a cyclopropanamine derivative, has garnered attention in recent research for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H21NC_{15}H_{21}N, with a unique structure that includes a cyclopropane ring and an isopropyl-substituted phenyl group. This structural configuration may influence its biological activity and pharmacokinetics.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds related to cyclopropanamines, including this compound, show potential cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated activity against leukemia cell lines, indicating a need for further exploration in cancer therapeutics .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This activity could position it as a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies have indicated that cyclopropanamine derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to its observed biological effects. For example:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation .
  • Receptor Modulation : The structural features of the compound may allow it to bind effectively to various receptors, influencing cellular signaling pathways critical in disease processes .

Case Studies

  • Cytotoxicity in Leukemia Models : A study evaluating the cytotoxic effects of similar compounds against leukemia cell lines found that certain derivatives exhibited significant antiproliferative activity while sparing normal cells. This suggests a selective action that could be harnessed for therapeutic purposes .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound showed notable activity against specific bacterial strains, supporting its potential as an antimicrobial agent .
  • Inflammation Models : Research into the anti-inflammatory effects of cyclopropanamine derivatives revealed a decrease in inflammatory markers in treated models, indicating potential applications in managing inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against leukemia cell lines
AntimicrobialActivity against bacterial strains
Anti-inflammatoryReduction in inflammatory markers
MechanismDescriptionReference
Enzyme InhibitionModulation of key enzymes
Receptor ModulationInteraction with cellular receptors

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine, and how can reaction conditions be optimized?

Answer: The synthesis of cyclopropanamine derivatives typically involves reductive amination or Pd-catalyzed cross-coupling. For example:

  • Step 1: Palladium-catalyzed Stille coupling (e.g., using (Bu₃Sn)₂ and Pd(PPh₃)₄ in toluene under reflux) to functionalize aromatic rings .
  • Step 2: Reductive amination with sodium triacetoxyborohydride (STAB) and acetic acid at room temperature to introduce the cyclopropanamine moiety .
  • Optimization: Adjust stoichiometry of isopropylamine, reaction time (3–7 days), and solvent polarity to improve yield. HRMS (High-Resolution Mass Spectrometry) and NMR are critical for verifying intermediate purity .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

Answer:

  • X-ray crystallography : Use SHELXL for small-molecule refinement (e.g., to resolve cyclopropane ring geometry and substituent orientation) .
  • NMR : ¹H/¹³C NMR to confirm amine proton environment and aromatic substitution patterns.
  • HRMS : Validate molecular formula (e.g., observed mass accuracy within ±0.002 Da) .

Q. What physicochemical properties (e.g., logP, solubility) are critical for in vitro assays, and how are they determined?

Answer: Key properties include:

PropertyMethodExample Data (Analogues)
logP HPLC-based partitioning~3.6–4.4 (similar MAO-B inhibitors)
Solubility Dynamic Light Scattering (DLS)<10 µM in aqueous buffers
pKa Potentiometric titration~9.5 (amine group)

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the compound’s bioactivity against targets like monoamine oxidases?

Answer:

  • Ligand-based virtual screening : Use Schrödinger Maestro or AutoDock Vina to dock the compound into MAO-B’s active site (PDB: 2V5Z). Compare binding scores (∆G) with known inhibitors (e.g., ZINC32118560: ∆G = -3.89 kcal/mol) .
  • QSAR : Train models on datasets with substituent electronic parameters (e.g., Hammett σ) and steric bulk to predict IC₅₀ values .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

Answer: Discrepancies may arise from:

  • Assay conditions : Variations in pH, temperature, or enzyme source (e.g., recombinant vs. tissue-derived MAO-B).
  • Structural analogs : Fluorine substitution at the phenyl ring (e.g., 3-fluoro vs. 4-fluoro) alters electron density and binding .
  • Validation : Replicate assays under standardized conditions (e.g., 37°C, pH 7.4) and use positive controls (e.g., selegiline for MAO-B) .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s blood-brain barrier (BBB) permeability?

Answer:

  • Animal models : Administer the compound intravenously in rodents and measure brain-to-plasma ratio via LC-MS/MS.
  • BBB predictors : Calculate topological polar surface area (TPSA < 60 Ų) and molecular weight (<450 Da) to prioritize candidates.
  • Metabolite profiling : Identify N-dealkylation or cyclopropane ring oxidation products using hepatic microsomes .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Answer:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data .
  • Disorder : Apply restraints to cyclopropane ring atoms during refinement.
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Time3–7 days↑ 20–35%
STAB Equivalents1.5–2.0↑ Amine purity
Solvent (AcOH)10% v/v↓ Side products

Q. Table 2. Computational Docking Results (MAO-B)

Compound ID∆G (kcal/mol)Binding Pose
ZINC32118560-3.89π-Stacking with FAD
Target Compound-4.2*H-bond with Tyr435
*Predicted value using AutoDock Vina.

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